molecular formula C18H12Cl2F3N3OS B6520061 N-(3,4-dichlorophenyl)-2-({1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide CAS No. 896050-69-4

N-(3,4-dichlorophenyl)-2-({1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide

Cat. No.: B6520061
CAS No.: 896050-69-4
M. Wt: 446.3 g/mol
InChI Key: NOWDUXQKXCSPSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dichlorophenyl)-2-({1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide (CAS: 1226431-02-2, C₂₁H₁₃Cl₂F₃N₄OS₂) is a synthetic acetamide derivative characterized by a dichlorophenyl group at the 3,4-positions and a trifluoromethylphenyl-substituted imidazole ring connected via a sulfanylacetamide linker. Its molecular structure (Fig. 1) features:

  • A 1H-imidazole-2-ylsulfanyl moiety with a 3-(trifluoromethyl)phenyl substituent, contributing to steric bulk and electronic effects.
  • A thioether bridge (-S-) linking the imidazole and acetamide groups, influencing conformational flexibility .

This compound shares structural motifs with pharmaceuticals and agrochemicals, particularly in its use of halogenated aryl groups and heterocyclic systems.

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-2-[1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl2F3N3OS/c19-14-5-4-12(9-15(14)20)25-16(27)10-28-17-24-6-7-26(17)13-3-1-2-11(8-13)18(21,22)23/h1-9H,10H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOWDUXQKXCSPSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=CN=C2SCC(=O)NC3=CC(=C(C=C3)Cl)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl2F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Acetamide Derivatives with Dichlorophenyl Substituents

2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide
  • Structure : Replaces the imidazole-sulfanyl group with a thiazole ring.
  • Key Differences :
    • The absence of a trifluoromethyl group reduces electron-withdrawing effects.
    • The thiazole ring (vs. imidazole) alters hydrogen-bonding capacity and crystal packing, as seen in its R₂²(8) hydrogen-bonded dimers .
  • Applications : Structural analogs are explored as ligands or antimicrobial agents due to coordination capabilities .
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3,4-dichlorophenyl)acetamide
  • Structure : Features a benzothiazole core instead of imidazole.
  • The 6-trifluoromethyl group on benzothiazole may improve metabolic stability compared to the 3-(trifluoromethyl)phenyl group in the target compound .
  • Patent Relevance : Highlighted in agrochemical patents for pesticidal activity .

Imidazole-Containing Analogs

BB19685 (CAS 1226431-02-2)
  • Structure : Nearly identical to the target compound but includes an additional 5-(3,4-dichlorophenyl) substitution on the imidazole ring.
  • Key Differences: The extra dichlorophenyl group increases molecular weight (C₂₁H₁₃Cl₂F₃N₄OS₂ vs.
  • Applications : Used in research as a reference compound for structure-activity relationship (SAR) studies .
SR140333 and SR142801
  • Structure : Pharmacologically active compounds with dichlorophenyl and trifluoromethyl groups.
  • Key Differences :
    • SR140333 incorporates a piperidine scaffold, enabling G-protein-coupled receptor (GPCR) antagonism.
    • SR142801 includes a benzoyl-piperidine system, enhancing CNS penetration .
  • Relevance : Demonstrates the importance of dichlorophenyl/trifluoromethyl motifs in neurokinin receptor targeting .

Agrochemical Derivatives

Diflufenican (N-(2,4-Difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide)
  • Structure: Shares a trifluoromethylphenoxy group but replaces acetamide with a pyridinecarboxamide.
  • Key Differences :
    • The pyridine ring enhances herbicidal activity via photosynthesis inhibition.
    • Fluorine substitutions (2,4-difluorophenyl) improve soil persistence compared to dichlorophenyl analogs .

Comparative Data Table

Compound Name Molecular Formula Key Substituents Applications/Notes Reference
Target Compound C₂₁H₁₃Cl₂F₃N₄OS₂ 3,4-Dichlorophenyl, 3-CF₃-phenylimidazole Research chemical
2-(3,4-Dichlorophenyl)-N-(thiazol-2-yl)acetamide C₁₁H₈Cl₂N₂OS Thiazole, dichlorophenyl Ligand/coordination studies
N-(6-CF₃-benzothiazole-2-yl)-2-(3,4-Cl₂Ph)acetamide C₁₅H₉Cl₂F₃N₂OS Benzothiazole, dichlorophenyl Agrochemical patents
Diflufenican C₁₉H₁₁F₅N₂O₂ 2,4-Difluorophenyl, 3-CF₃-phenoxy Herbicide (photosynthesis inhibitor)

Research Findings and Implications

  • SAR Insights : The 3,4-dichlorophenyl group correlates with enhanced binding to hydrophobic pockets in enzymes or receptors, while trifluoromethyl groups improve metabolic stability .
  • Crystallography : Dichlorophenyl-acetamide derivatives exhibit twisted conformations (e.g., 61.8° dihedral angle in ’s compound), affecting packing and solubility .
  • Biological Activity : Imidazole-sulfanyl analogs show promise in GPCR modulation, as seen in SR-series compounds, but require further optimization for selectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.